RWJ-67657

Beschreibung

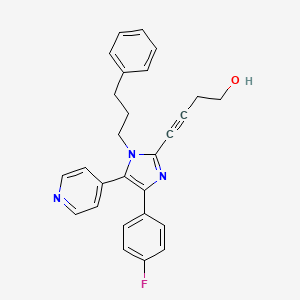

inhibits p38 mitogen-activated protein kinase; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-pyridin-4-ylimidazol-2-yl]but-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O/c28-24-13-11-22(12-14-24)26-27(23-15-17-29-18-16-23)31(25(30-26)10-4-5-20-32)19-6-9-21-7-2-1-3-8-21/h1-3,7-8,11-18,32H,5-6,9,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUSKMBNZQHHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175867 | |

| Record name | RWJ 67657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215303-72-3 | |

| Record name | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215303-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RWJ 67657 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215303723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RWJ 67657 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RWJ-67657 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXN26D3ZUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to RWJ-67657: A Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-67657 is a potent, orally active, and selective inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). By targeting a key signaling node in the cellular response to stress and inflammation, this compound has demonstrated significant anti-inflammatory and potential therapeutic properties in a range of preclinical and early clinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. This compound, with its high potency and selectivity for p38α and p38β, has emerged as a valuable tool for investigating the physiological and pathological roles of this signaling cascade and as a potential therapeutic agent for a variety of inflammatory and other disorders.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of the ATP-binding site of p38α and p38β MAPK. This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of inflammatory mediators. The selectivity of this compound for the α and β isoforms over the γ and δ isoforms of p38 MAPK, as well as other kinases, contributes to its favorable biological profile.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against p38 MAPK isoforms and various cytokines, as well as its pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| p38α MAPK | Recombinant enzyme | 1 µM | [1] |

| p38β MAPK | Recombinant enzyme | 11 µM | [1] |

| TNF-α release | LPS-stimulated human PBMCs | 3 nM | [1][2] |

| TNF-α release | SEB-stimulated human PBMCs | 13 nM | [1][2] |

| IL-1β release | In vitro assay | 11 nM | |

| IL-6 inhibition | Ex vivo stimulated PBMCs | 0.43 µM | [3] |

| IL-8 inhibition | Ex vivo stimulated PBMCs | 0.04 µM | [3] |

| TNF-α inhibition | Ex vivo stimulated PBMCs | 0.18 µM | [3] |

LPS: Lipopolysaccharide; PBMC: Peripheral Blood Mononuclear Cell; SEB: Staphylococcal Enterotoxin B

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| LPS-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [1][2] |

| LPS-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)

| Parameter | Value | Condition | Reference |

| tmax | 0.6 - 2.5 hours | Fasting | [3] |

| Cmax | 1283 ng/mL | Fasting (10 mg/kg) | [3] |

| Cmax | 542 ng/mL | Fed (10 mg/kg) | [3] |

| AUC | 2832 ng·h/mL | Fasting (10 mg/kg) | [3] |

| AUC | 1904 ng·h/mL | Fed (10 mg/kg) | [3] |

tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro p38α Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against recombinant p38α MAPK.

Materials:

-

Recombinant active p38α MAPK

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a solution of this compound at various concentrations.

-

In a 96-well plate, add the kinase assay buffer, recombinant p38α MAPK, and the this compound solution.

-

Initiate the kinase reaction by adding ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylation of the substrate using a suitable method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TNF-α Release Assay from Human PBMCs

This protocol details the procedure for measuring the inhibitory effect of this compound on TNF-α production by human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs, isolated from whole blood

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

Lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB)

-

This compound

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) or SEB (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.

In Vivo LPS-Induced TNF-α Production in Mice

This protocol describes an in vivo model to assess the efficacy of orally administered this compound in inhibiting LPS-induced TNF-α production in mice.

Materials:

-

Male BALB/c mice (or other suitable strain)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound formulated for oral administration

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Blood collection supplies

-

Mouse TNF-α ELISA kit

Procedure:

-

House the mice under standard laboratory conditions with ad libitum access to food and water.

-

Fast the mice for a few hours before the experiment.

-

Administer this compound or vehicle control orally to the mice at the desired dose (e.g., 50 mg/kg).

-

After a specified time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 20 mg/kg).

-

At the time of peak TNF-α production (typically 1-2 hours post-LPS challenge), collect blood samples via cardiac puncture or another appropriate method.

-

Prepare serum or plasma from the blood samples.

-

Measure the concentration of TNF-α in the serum or plasma using a mouse TNF-α ELISA kit.

-

Calculate the percentage of inhibition of TNF-α production in the this compound-treated group compared to the vehicle-treated group.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.

Caption: p38 MAPK signaling pathway and inhibition by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols.

In Vitro p38 Kinase Assay Workflow

Caption: Workflow for the in vitro p38 MAPK kinase assay.

TNF-α Release Assay Workflow

Caption: Workflow for the TNF-α release assay from PBMCs.

Conclusion

This compound is a well-characterized and potent inhibitor of p38α/β MAPK with demonstrated anti-inflammatory activity both in vitro and in vivo. Its selectivity and oral bioavailability make it a valuable research tool for elucidating the complex roles of the p38 MAPK signaling pathway in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important compound. Further investigation into the therapeutic potential of this compound and other p38 MAPK inhibitors is warranted for a range of inflammatory and proliferative diseases.

References

- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "RWJ 67657, a Potent, Orally Active Inhibitor of P38 Mitogen-Activated " by Scott A. Wadsworth, Druie E. Cavender et al. [digitalcommons.montclair.edu]

- 3. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of RWJ-67657: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-67657 is a potent and orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that mediates inflammatory responses. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing its mechanism of action, target selectivity, and its effects in various in vitro and in vivo models. The information is presented through structured data tables, detailed experimental protocols, and pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a crucial role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[3][4] this compound has emerged as a selective inhibitor of the α and β isoforms of p38 MAPK, demonstrating significant anti-inflammatory properties.[1][3] This document details the preclinical pharmacology of this compound.

Mechanism of Action and Target Selectivity

This compound exerts its biological effects by directly inhibiting the enzymatic activity of p38α and p38β MAPK.[1][3] It shows no significant activity against the γ and δ isoforms of p38 or a range of other kinases, highlighting its selectivity.[1][3] By blocking p38 MAPK activity, this compound prevents the downstream phosphorylation of various substrates, including transcription factors and other kinases, which are essential for the expression of pro-inflammatory genes.[2][5]

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Stimulus | Measured Effect | IC50 | Reference(s) |

| Kinase Assay | Recombinant p38α | - | Inhibition of kinase activity | 1 µM | [1] |

| Kinase Assay | Recombinant p38β | - | Inhibition of kinase activity | 11 µM | [1] |

| Cell-Based Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Inhibition of TNF-α release | 3 nM | [3] |

| Cell-Based Assay | Human PBMCs | Staphylococcal Enterotoxin B | Inhibition of TNF-α release | 13 nM | [3] |

| Cell-Based Assay | Human PBMCs | - | Inhibition of IL-1β release | 11 nM | [1] |

| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of IL-6 protein production | 0.1 µM | [6][7] |

| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of IL-8 protein production | 0.1 µM | [6][7] |

| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of MMP-3 production | 1 µM | [6][7] |

| Cell-Based Assay | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition of COX-2 mRNA expression | 0.01 µM | [6][7] |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Route of Administration | Dose | Measured Effect | % Inhibition | Reference(s) |

| Lipopolysaccharide (LPS)-injected mice | Oral | 50 mg/kg | Inhibition of TNF-α production | 87% | [3][4] |

| Lipopolysaccharide (LPS)-injected rats | Oral | 25 mg/kg | Inhibition of TNF-α production | 91% | [3][4] |

| Healthy Human Volunteers (Endotoxemia Model) | Oral | Maximum dosage | Reduction in peak serum levels of TNF-α, IL-6, and IL-8 | >90% | [8] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the p38 MAPK signaling pathway and generalized workflows for key experimental procedures.

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Caption: Generalized workflow for an in vitro p38 MAPK kinase assay.

References

- 1. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. research.rug.nl [research.rug.nl]

- 7. promega.com [promega.com]

- 8. 4.5. Endotoxemia Mouse Model and Peptide Therapy [bio-protocol.org]

The p38 MAPK Inhibitor RWJ-67657: A Deep Dive into its Function in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inflammatory cascade is a complex and tightly regulated process, the dysregulation of which underlies a multitude of chronic diseases, including rheumatoid arthritis. A pivotal player in this intricate network is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of p38 MAPK leads to the production of a host of pro-inflammatory cytokines and enzymes, driving the pathological processes of inflammation and tissue destruction. RWJ-67657 has emerged as a potent and selective inhibitor of p38 MAPK, demonstrating significant anti-inflammatory properties in a range of preclinical and clinical models. This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting the p38 MAPK Pathway

This compound is a small molecule inhibitor that specifically targets the α and β isoforms of p38 MAPK.[1] The p38 MAPK pathway is a critical signaling cascade activated by various extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stress.[2][3] Upon activation, a series of phosphorylation events occur, culminating in the activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates a variety of downstream substrates, including transcription factors and other kinases. This leads to the increased expression and production of key inflammatory mediators such as TNF-α, IL-6, IL-8, matrix metalloproteinases (MMPs), and cyclooxygenase-2 (COX-2).[4][5][6] By inhibiting p38α and p38β, this compound effectively blocks this signaling cascade, thereby reducing the production of these potent inflammatory molecules.[7]

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of its efficacy across different experimental systems.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Type/System | Stimulus | IC50 / Inhibition Concentration | Reference |

| p38α (enzymatic activity) | Recombinant enzyme | - | 1 µM | [7] |

| p38β (enzymatic activity) | Recombinant enzyme | - | 11 µM | [7] |

| TNF-α release | Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 3 nM | [7][8] |

| TNF-α release | Human PBMCs | Staphylococcal enterotoxin B | 13 nM | [8] |

| IL-1β release | Not Specified | - | 11 nM | [7] |

| IL-6 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 0.1 µM | [3][5][6] |

| IL-8 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 0.1 µM | [3][5][6] |

| MMP-1 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 10 µM | [3][5][6] |

| MMP-3 production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Significant inhibition at 1 µM | [3][5][6] |

| COX-2 mRNA expression | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | Inhibition at 0.01 µM | [3][5][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model / Human Study | Dosage | Effect | Reference |

| Lipopolysaccharide-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [8] |

| Lipopolysaccharide-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [8] |

| Healthy human volunteers (endotoxemia model) | Single oral dose | >90% reduction in peak serum levels of TNF-α, IL-6, and IL-8 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

References

- 1. fn-test.com [fn-test.com]

- 2. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. mdpi.com [mdpi.com]

- 6. abcam.com [abcam.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

RWJ-67657: A Potent p38 MAPK Inhibitor for the Modulation of TNF-alpha Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RWJ-67657, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, and its profound effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-alpha). This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in inflammation research and the development of novel anti-inflammatory therapeutics.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. While essential for host defense, the dysregulation of TNF-alpha production is a key driver in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The p38 MAPK signaling cascade is a critical intracellular pathway that regulates the biosynthesis of TNF-alpha at both the transcriptional and post-transcriptional levels. Consequently, targeting the p38 MAPK pathway with small molecule inhibitors has emerged as a promising therapeutic strategy for a wide range of inflammatory disorders.

This compound is a potent, orally active inhibitor of p38 MAPK, demonstrating significant efficacy in preclinical models of inflammation. This guide delves into the technical details of this compound's interaction with the p38 MAPK pathway and its subsequent impact on TNF-alpha production.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade activated by a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and cellular stress signals such as lipopolysaccharide (LPS). Activation of this pathway culminates in the phosphorylation and activation of downstream targets that regulate the expression of numerous inflammatory genes, with TNF-alpha being a prominent example.

This compound exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of p38 MAPK alpha and beta isoforms. By binding to the ATP-binding pocket of the p38 kinase, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to TNF-alpha gene transcription and translation.

Caption: The p38 MAPK signaling pathway leading to TNF-alpha production and the point of inhibition by this compound.

Quantitative Data on TNF-alpha Inhibition

This compound has demonstrated potent inhibition of TNF-alpha production in various in vitro systems. The following tables summarize the key quantitative data.

| Cell System | Stimulus | IC50 for TNF-alpha Inhibition | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | 3 nM | [1] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Staphylococcal Enterotoxin B (SEB) | 13 nM | [1] |

| Enzyme Inhibition | IC50 | Reference |

| Recombinant p38 MAPK alpha | Potent Inhibition (specific value not publicly available) | [1] |

| Recombinant p38 MAPK beta | Potent Inhibition (specific value not publicly available) | [1] |

| Recombinant p38 MAPK gamma | No Significant Activity | [1] |

| Recombinant p38 MAPK delta | No Significant Activity | [1] |

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the in vitro efficacy of this compound on TNF-alpha production.

In Vitro TNF-alpha Production Assay in THP-1 Cells

This protocol describes the induction of TNF-alpha production in the human monocytic cell line THP-1 using LPS and its subsequent measurement by Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

96-well cell culture plates

-

Human TNF-alpha ELISA kit

-

Plate reader

Methodology:

-

Cell Culture: Maintain THP-1 cells in suspension culture in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.

-

Stimulation: Prepare a solution of LPS in culture medium. Add 50 µL of the LPS solution to each well to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

-

TNF-alpha Measurement: Quantify the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-alpha production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Caption: Experimental workflow for in vitro evaluation of this compound on TNF-alpha production.

Conclusion

This compound is a potent and selective inhibitor of p38 MAPK that effectively suppresses the production of the key pro-inflammatory cytokine TNF-alpha. Its well-defined mechanism of action and robust in vitro activity make it a valuable tool for inflammation research and a promising candidate for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other p38 MAPK inhibitors.

References

The Role of RWJ-67657 in Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), and its significant role in the modulation of cytokine release. Through the inhibition of the p38 MAPK signaling pathway, this compound has demonstrated substantial efficacy in reducing the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This document summarizes key quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows. The findings presented herein underscore the therapeutic potential of this compound in treating a range of inflammatory diseases.

Introduction

Pro-inflammatory cytokines are critical mediators of the immune response, but their dysregulated production is a hallmark of numerous inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis. The p38 MAPK signaling pathway is a crucial intracellular cascade that governs the synthesis and release of many of these cytokines. This compound has emerged as a key pharmacological tool and potential therapeutic agent due to its specific inhibition of the α and β isoforms of p38 MAPK.[1][2] This guide will explore the mechanism of action of this compound and its downstream effects on cytokine production.

Mechanism of Action: Inhibition of the p38 MAPK Pathway

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the activity of p38α and p38β MAPK.[1][3] This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS). Upon activation, p38 MAPK phosphorylates and activates downstream substrates, including MAPK-activated protein kinase 2 (MAPKAPK2), which in turn plays a pivotal role in the post-transcriptional regulation of pro-inflammatory cytokine mRNA, particularly TNF-α. By inhibiting p38 MAPK, this compound effectively blocks this cascade, leading to a significant reduction in the synthesis and release of these inflammatory mediators.[2][4]

Quantitative Data on Cytokine Inhibition

The efficacy of this compound in inhibiting cytokine release has been quantified in numerous studies. The following tables summarize the key findings, presenting data on the half-maximal inhibitory concentration (IC50) and the percentage of inhibition observed under various experimental conditions.

Table 1: In Vitro Inhibition of Cytokine Release by this compound

| Cell Type | Stimulus | Cytokine | IC50 (nM) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 3 | [1] |

| Human PBMCs | Staphylococcal Enterotoxin B (SEB) | TNF-α | 13 | [1] |

| Human Monocytes | - | IL-1β | 11 | [3] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-6 | ~100 | [5] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-8 | ~100 | [5] |

Table 2: In Vivo Inhibition of TNF-α Production by this compound

| Animal Model | Stimulus | Dosage | Inhibition (%) | Reference |

| Mice | Lipopolysaccharide (LPS) | 50 mg/kg (oral) | 87 | [1] |

| Rats | Lipopolysaccharide (LPS) | 25 mg/kg (oral) | 91 | [1] |

| Healthy Human Volunteers | Endotoxin | Maximum tolerated dose | >90 | [2][6] |

Table 3: Effect of this compound on Cytokine mRNA Expression

| Cell Type | Stimulus | Target mRNA | Concentration for Inhibition | Reference |

| Monocyte-derived Macrophages | - | IL-1β, IL-8, COX-2 | Pharmacologically relevant concentrations | [4] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | COX-2 | 0.01 µM | [5][7] |

Experimental Protocols

The following sections provide an overview of the methodologies used in key studies to evaluate the effect of this compound on cytokine release.

In Vitro Inhibition Assay in Human PBMCs

-

Objective: To determine the IC50 of this compound for the inhibition of TNF-α release from human PBMCs.

-

Cell Culture: Human peripheral blood mononuclear cells are isolated from healthy donors.

-

Stimulation: Cells are stimulated with either lipopolysaccharide (LPS) to mimic bacterial infection or Staphylococcal Enterotoxin B (SEB) to induce a T-cell-mediated response.[1]

-

Treatment: PBMCs are pre-incubated with varying concentrations of this compound prior to stimulation.

-

Cytokine Measurement: After a specified incubation period, the concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the concentration of this compound.

In Vivo Endotoxemia Model in Healthy Human Volunteers

-

Objective: To assess the effect of orally administered this compound on the systemic cytokine response to endotoxin in humans.[2][6]

-

Study Design: A randomized, placebo-controlled trial in healthy male volunteers.

-

Intervention: A single oral dose of this compound or placebo is administered.

-

Challenge: After a defined period, subjects receive an intravenous injection of a standardized dose of bacterial endotoxin (LPS).

-

Sample Collection: Blood samples are collected at multiple time points before and after endotoxin administration.

-

Cytokine Measurement: Serum levels of TNF-α, IL-6, and IL-8 are measured by ELISA.[2]

-

Clinical Monitoring: Clinical parameters such as body temperature, heart rate, and blood pressure are monitored throughout the study.

-

Data Analysis: The peak cytokine concentrations and the overall cytokine response profiles are compared between the this compound and placebo groups.

Discussion and Future Perspectives

The collective evidence strongly supports the role of this compound as a potent inhibitor of pro-inflammatory cytokine production, acting through the targeted inhibition of the p38 MAPK pathway. The consistent and significant reduction of TNF-α, IL-1β, IL-6, and IL-8 in both in vitro and in vivo models highlights its potential as a therapeutic agent for a variety of inflammatory diseases.[1][2][4][5]

Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in clinical settings. Investigating its effects on a broader range of cytokines and immune cell types will provide a more comprehensive understanding of its immunomodulatory properties. Additionally, exploring the potential for combination therapies with other anti-inflammatory agents could reveal synergistic effects and enhance therapeutic outcomes. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of anti-inflammatory therapeutics.

References

- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]

- 4. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. ard.bmj.com [ard.bmj.com]

An In-depth Technical Guide to RWJ-67657: A Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, immunology, and oncology.

Chemical Structure and Properties

This compound, also known as JNJ-3026582, is a small molecule inhibitor belonging to the pyridinylimidazole class of compounds. Its chemical structure is characterized by a central imidazole ring substituted with fluorophenyl, phenylpropyl, and pyridinyl groups, along with a butynol side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol | [1] |

| Molecular Formula | C27H24FN3O | [1] |

| Molecular Weight | 425.5 g/mol | [1] |

| CAS Number | 215303-72-3 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO (up to 125 mg/mL) and ethanol. | [3][4] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2] By inhibiting p38 MAPK, this compound effectively blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Reference |

| p38α MAPK | 1 µM | [1] |

| p38β MAPK | 11 µM | [1] |

| TNF-α release (LPS-stimulated PBMCs) | 3 nM | [5] |

| TNF-α release (SEB-stimulated PBMCs) | 13 nM | [5] |

| IL-1β release | 11 nM | [1] |

| IL-6 and IL-8 protein production | Inhibition observed at 0.1 µM | [6] |

| COX-2 mRNA expression | Inhibition observed at 0.01 µM | [6] |

This compound has demonstrated oral activity in animal models, inhibiting TNF-α production in lipopolysaccharide (LPS)-injected mice and rats.[5]

Signaling Pathway

The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. The pathway is initiated by the activation of upstream kinases (MAP3Ks and MAP2Ks) which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of inflammatory mediators. This compound acts by binding to the ATP-binding pocket of p38α and p38β, thereby preventing their kinase activity.

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro p38 MAPK Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPK.

-

Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by recombinant active p38α MAPK. The amount of phosphorylated substrate is quantified, and the inhibitory effect of this compound is determined by the reduction in phosphorylation.

-

Materials:

-

Recombinant active p38α MAPK

-

ATF-2 (activating transcription factor 2) protein substrate

-

This compound

-

Kinase assay buffer

-

ATP

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add recombinant p38α MAPK to each well and pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP formation.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in a more physiologically relevant setting.

-

Principle: PBMCs are stimulated with lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α. The inhibitory effect of this compound is measured by the reduction in cytokine levels in the cell culture supernatant.

-

Materials:

-

Human PBMCs

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

96-well cell culture plates

-

ELISA or AlphaLISA kits for TNF-α detection

-

-

Procedure:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Seed the PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect the cell culture supernatants by centrifugation.

-

Measure the concentration of TNF-α in the supernatants using a validated ELISA or AlphaLISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of TNF-α production.

-

In Vivo Inhibition of LPS-Induced TNF-α Production in Mice

This in vivo assay assesses the oral efficacy and pharmacodynamic effect of this compound in a whole animal model.

-

Principle: Mice are treated with this compound before being challenged with a systemic injection of LPS. The level of TNF-α in the serum is then measured to determine the inhibitory effect of the compound.

-

Materials:

-

C57BL/6 mice (or other suitable strain)

-

This compound formulated for oral administration

-

Lipopolysaccharide (LPS) from E. coli

-

Saline solution

-

Blood collection supplies

-

ELISA kit for murine TNF-α

-

-

Procedure:

-

Administer this compound (e.g., 50 mg/kg) or vehicle to mice via oral gavage.

-

After a specified pre-treatment time (e.g., 1-2 hours), inject the mice intraperitoneally with a sublethal dose of LPS (e.g., 30 mg/kg).

-

At the time of peak TNF-α production (typically 1-2 hours post-LPS injection), collect blood samples from the mice.

-

Prepare serum from the blood samples.

-

Measure the concentration of TNF-α in the serum using a murine-specific ELISA kit.

-

Calculate the percentage of inhibition of TNF-α production in the this compound-treated group compared to the vehicle-treated control group.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor like this compound.

Caption: A generalized experimental workflow for the preclinical development of a p38 MAPK inhibitor.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated in vitro and in vivo activity. Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for studying the role of the p38 MAPK pathway in various physiological and pathological processes. The experimental protocols and workflows described in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other p38 MAPK inhibitors.

References

- 1. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of RWJ-67657: A Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for RWJ-67657, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The document summarizes key findings from in vitro and in vivo studies, detailing the compound's mechanism of action, pharmacokinetic properties, and efficacy in models of inflammation. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols and signaling pathways are described and visualized.

Core Mechanism of Action

This compound is a pyridinyl imidazole compound that functions as a competitive inhibitor at the ATP-binding site of p38 MAPK.[1] It exhibits high selectivity for the α and β isoforms of p38, with no significant activity against the γ and δ isoforms or a panel of other kinases.[2][3] The inhibition of p38 MAPK disrupts downstream signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[1][4] This targeted action makes this compound a candidate for the treatment of various inflammatory diseases.[2]

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity in a variety of in vitro systems, primarily through the suppression of inflammatory cytokine production in human peripheral blood mononuclear cells (PBMCs) and rheumatoid synovial fibroblasts (RSF).

Table 1: In Vitro Inhibition of Cytokine and Mediator Production by this compound

| Cell Type/System | Stimulus | Analyte | IC50 | Reference |

| Human PBMCs | Lipopolysaccharide (LPS) | TNF-α | 3 nM | [2][5] |

| Human PBMCs | Staphylococcal Enterotoxin B | TNF-α | 13 nM | [2][5] |

| Human PBMCs | ex vivo stimulation | TNF-α | 0.18 µM | [6] |

| Human PBMCs | ex vivo stimulation | IL-8 | 0.04 µM | [6] |

| Human PBMCs | ex vivo stimulation | IL-6 | 0.43 µM | [6] |

| Human PBMCs | - | IL-1β | 11 nM | [3] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | IL-6 Protein | ~0.1 µM | [7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | IL-8 Protein | ~0.1 µM | [7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | MMP-3 Protein | ~1 µM | [7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | MMP-1 Protein | ~10 µM | [7] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNFα and/or IL-1β | COX-2 mRNA | ~0.01 µM | [7] |

Table 2: In Vitro Kinase Inhibition Profile of this compound

| Kinase Isoform | IC50 | Reference |

| p38α | 1 µM | [3] |

| p38β | 11 µM | [3] |

| p38γ | No Activity | [2][3] |

| p38δ | No Activity | [2][3] |

In Vivo Preclinical Studies

The anti-inflammatory effects of this compound have been confirmed in animal models of endotoxemia. Oral administration of the compound led to a significant and dose-dependent reduction in circulating levels of TNF-α.

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dose | Route | Effect | Reference |

| LPS-injected Mice | 50 mg/kg | Oral | 87% inhibition of TNF-α production | [2][5] |

| LPS-injected Rats | 25 mg/kg | Oral | 91% inhibition of TNF-α production | [2][5] |

Pharmacokinetics in Humans

A first-in-human, single-dose study in healthy male subjects revealed that this compound is rapidly absorbed, with nonlinear pharmacokinetics. The presence of food was found to decrease exposure.

Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Fasting)

| Parameter | Value | Reference |

| Time to Peak Concentration (tmax) | 0.6 - 2.5 hours | [6] |

| Effect of Food (10 mg/kg dose) | ||

| Cmax (fasting) | 1283 ng/mL | [6] |

| Cmax (with food) | 542 ng/mL | [6] |

| AUC (fasting) | 2832 ng·h/mL | [6] |

| AUC (with food) | 1904 ng·h/mL | [6] |

Experimental Protocols

In Vitro Cytokine Inhibition Assay

Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are pre-incubated with varying concentrations of this compound for a specified period. Following pre-incubation, the cells are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS) or Staphylococcal Enterotoxin B (SEB) to induce cytokine production. After an incubation period, the cell culture supernatant is collected, and the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is then calculated.[2][8]

In Vivo Endotoxemia Model

Animal models, typically mice or rats, are administered this compound orally at various doses. After a predetermined time to allow for drug absorption, the animals are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response. Blood samples are collected at specific time points post-LPS injection. The serum is then analyzed for levels of pro-inflammatory cytokines, such as TNF-α, using ELISA to determine the extent of inhibition by this compound.[1][2]

Visualizations

Signaling Pathway

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of this compound.

References

- 1. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RWJ 67657 | p38 MAPK | Tocris Bioscience [tocris.com]

- 4. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwith.montclair.edu [researchwith.montclair.edu]

- 6. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

RWJ-67657: A Potent p38 MAPK Inhibitor for Inflammatory Diseases and Cancer

An In-depth Technical Guide

Introduction

RWJ-67657 is a potent and selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and is implicated in the pathogenesis of numerous inflammatory diseases and cancer.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of p38α and p38β isoforms of the p38 MAPK family.[1][5] It does not exhibit significant activity against the p38γ and p38δ isoforms or a panel of other kinases.[1] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the synthesis and release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][6][7][8]

Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of intervention by this compound.

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Type/System | Stimulus | IC50 Value | Reference |

| TNF-α Release | Human PBMCs | Lipopolysaccharide (LPS) | 3 nM | [1] |

| TNF-α Release | Human PBMCs | Staphylococcal Enterotoxin B (SEB) | 13 nM | [1] |

| p38α (enzymatic activity) | Recombinant enzyme | - | 1 µM | |

| p38β (enzymatic activity) | Recombinant enzyme | - | 11 µM | |

| IL-1β Release | In vitro | - | 11 nM | |

| IL-6 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~0.1 µM | [7] |

| IL-8 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~0.1 µM | [7] |

| MMP-3 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~1 µM | [7] |

| MMP-1 Production | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~10 µM | [7] |

| COX-2 mRNA Expression | Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | ~0.01 µM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| LPS-injected Mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [1] |

| LPS-injected Rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [1] |

Table 3: Human Pharmacokinetics and Pharmacodynamics of this compound (Single Oral Dose)

| Parameter | Value (Fasting) | Value (With Food) | Reference |

| tmax | 0.6 - 2.5 h | Not significantly different | [9] |

| Cmax (10 mg/kg) | 1283 ng/mL | 542 ng/mL | [9] |

| AUC (10 mg/kg) | 2832 ng·h/mL | 1904 ng·h/mL | [9] |

| Ex Vivo Cytokine Inhibition (IC50) | |||

| TNF-α | 0.18 µM | - | [9] |

| IL-8 | 0.04 µM | - | [9] |

| IL-6 | 0.43 µM | - | [9] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate this compound.

In Vitro Cytokine Release Assay from Human PBMCs

This protocol describes the general steps for measuring the inhibitory effect of this compound on cytokine release from human peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for in vitro cytokine release assay using human PBMCs.

In Vivo Lipopolysaccharide (LPS) Challenge in Rodents

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a rodent model of endotoxemia.

Caption: Workflow for in vivo LPS challenge in rodents.

Human Endotoxemia Model

In a clinical setting, the effect of this compound was evaluated in healthy human volunteers using an endotoxemia model.[6] Volunteers received a single oral dose of this compound followed by an intravenous injection of LPS.[10] Clinical parameters (temperature, blood pressure, heart rate) and pro-inflammatory cytokines (TNF-α, IL-6, IL-8) were monitored over a 24-hour period.[6] The study demonstrated a dose-dependent inhibition of both clinical and cytokine responses to endotoxin, with a greater than 90% reduction in peak serum cytokine levels at the maximum dosage.[5][6]

Therapeutic Potential

The potent anti-inflammatory properties of this compound suggest its therapeutic potential in a range of diseases:

-

Inflammatory Diseases: Due to its strong inhibition of TNF-α and other pro-inflammatory cytokines, this compound has been investigated for its potential in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][6][7][8] Studies in rheumatoid synovial fibroblasts have shown that this compound inhibits the production of major pro-inflammatory mediators.[7][8]

-

Cancer: The p38 MAPK pathway is also implicated in cancer progression and therapy resistance.[3] Preclinical studies have demonstrated that this compound can inhibit the growth of tamoxifen-resistant breast cancer cells in xenograft models, suggesting its potential as an anti-cancer agent.[11]

-

Cardioprotection: In a rat model of myocardial infarction, inhibition of p38 MAPK has been shown to improve cardiac function and reduce left ventricular remodeling.

-

HIV-1 Replication: this compound has been shown to suppress HIV-1 replication in T cells in vitro.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated efficacy in a variety of preclinical models of inflammation and cancer. Early clinical data in humans have shown it to be well-tolerated and effective at suppressing endotoxin-induced cytokine release. These findings underscore the potential of this compound as a therapeutic agent for a range of diseases driven by p38 MAPK-mediated inflammation and signaling. Further clinical investigation is warranted to fully elucidate its therapeutic utility.

References

- 1. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of the clinical and cytokine response to endotoxin by this compound, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of P38 mapkinase inhibitor this compound on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monocyte intracellular cytokine production during human endotoxaemia with or without a second in vitro LPS challenge: effect of this compound, a p38 MAP-kinase inhibitor, on LPS-hyporesponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology and anti-tumor activity of RWJ67657, a novel inhibitor of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of RWJ-67657

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-inflammatory properties of RWJ-67657, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated inflammatory processes contribute to the pathophysiology of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. A key signaling pathway implicated in the inflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has emerged as a significant small molecule inhibitor of this pathway, demonstrating potent anti-inflammatory effects in a variety of preclinical and clinical models. This guide details the mechanism of action, quantitative efficacy, and experimental methodologies associated with the anti-inflammatory activity of this compound.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively targeting the α and β isoforms of p38 MAPK.[1][2][3][4] The p38 MAPK signaling cascade is a crucial transducer of inflammatory signals initiated by cellular stressors and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

The activation of the p38 MAPK pathway begins with the phosphorylation of upstream MAPK kinases (MKKs), primarily MKK3 and MKK6. These activated MKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a range of downstream substrates, including transcription factors and other kinases. This phosphorylation cascade ultimately leads to the increased expression and release of pro-inflammatory cytokines and mediators, such as TNF-α, IL-1β, IL-6, IL-8, and cyclooxygenase-2 (COX-2).

This compound acts as an ATP-competitive inhibitor, binding to the active site of p38α and p38β, thereby preventing the phosphorylation of its downstream targets.[2] This targeted inhibition effectively dampens the inflammatory response by blocking the production of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Type | Stimulus | Inhibited Mediator | IC50 / Concentration | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 3 nM | [1] |

| Human PBMCs | Staphylococcal Enterotoxin B | TNF-α | 13 nM | [1] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-6 | 0.1 µM (inhibition observed) | [5] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | IL-8 | 0.1 µM (inhibition observed) | [5] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | MMP-1 | 10 µM (significant inhibition) | [5] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | MMP-3 | 1 µM (significant inhibition) | [5] |

| Rheumatoid Synovial Fibroblasts (RSF) | TNF-α and/or IL-1β | COX-2 mRNA | 0.01 µM (inhibition observed) | [5] |

Table 2: In Vivo Inhibition of TNF-α Production by this compound

| Animal Model | Stimulus | Dosage of this compound | Inhibition of TNF-α | Reference |

| Mice | Lipopolysaccharide (LPS) | 50 mg/kg (oral) | 87% | [1][3] |

| Rats | Lipopolysaccharide (LPS) | 25 mg/kg (oral) | 91% | [1][3] |

Table 3: Clinical Data from Human Endotoxemia Model

| Study Population | Stimulus | Dosage of this compound | Effect on Pro-inflammatory Cytokines | Reference |

| Healthy Human Volunteers | Endotoxin | Single oral dose | >90% reduction in peak serum levels of TNF-α, IL-6, and IL-8 | [2][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the anti-inflammatory properties of this compound.

This protocol describes the methodology to assess the inhibitory effect of this compound on TNF-α production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Wash the isolated PBMCs and resuspend them in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Plate the cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells per well.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

Stimulation: Add LPS (e.g., from E. coli) to the wells at a final concentration of 1-10 ng/mL to stimulate TNF-α production.

-

Incubation: Incubate the plates for 4 to 24 hours at 37°C.

-

Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound for TNF-α inhibition.

This protocol details the investigation of this compound's effect on the production of various inflammatory mediators by rheumatoid synovial fibroblasts (RSF).

Methodology:

-

Cell Culture: Culture RSF isolated from synovial tissue of rheumatoid arthritis patients in DMEM supplemented with 10% FBS and antibiotics. Passage the cells at confluence and use between passages 4 and 9.

-

Compound Treatment and Stimulation: Seed the RSF in 24-well plates. Pre-treat the cells with a range of this compound concentrations for 1 hour before stimulating with TNF-α (10 ng/mL) and/or IL-1β (1 ng/mL).[5]

-

Protein and mRNA Analysis:

-

Protein: After 48 hours of stimulation, collect the cell culture supernatants and measure the levels of IL-6, IL-8, MMP-1, and MMP-3 by ELISA.[7]

-

mRNA: After 6 hours of stimulation, lyse the cells and extract total RNA. Perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to determine the mRNA expression levels of IL-6, IL-8, MMP-1, MMP-3, and COX-2.[7][8]

-

This protocol describes the in vivo assessment of this compound's anti-inflammatory efficacy in a rodent model of endotoxemia.

Methodology:

-

Animal Handling: Use male BALB/c mice or Lewis rats. Acclimatize the animals for at least one week before the experiment.

-

Drug Administration: Administer this compound orally by gavage at the desired doses (e.g., 50 mg/kg for mice, 25 mg/kg for rats) or the vehicle control.[1]

-

LPS Challenge: One hour after drug administration, inject LPS intraperitoneally at a dose of 20 mg/kg for mice or 5 mg/kg for rats.

-

Blood Collection: At a specified time point after the LPS challenge (typically at the peak of TNF-α production, around 1-2 hours), collect blood samples via cardiac puncture or another appropriate method.

-

Cytokine Measurement: Separate the serum and measure the concentration of TNF-α using a species-specific ELISA kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production in the this compound-treated groups compared to the vehicle-treated group.

This protocol provides a general outline for a clinical study investigating the effects of this compound in a human model of systemic inflammation.

Methodology:

-

Subject Recruitment: Enroll healthy male volunteers who provide informed consent.

-

Study Design: Conduct a randomized, double-blind, placebo-controlled study.

-

Drug Administration: Administer a single oral dose of this compound or placebo to the subjects.

-

Endotoxin Challenge: Thirty minutes after drug administration, administer a single intravenous injection of a standardized preparation of E. coli endotoxin (e.g., 2-4 ng/kg body weight).[9]

-

Monitoring and Sampling: Monitor clinical parameters such as temperature, blood pressure, and heart rate. Collect blood samples at multiple time points (e.g., before and at 1, 2, 3, 4, 6, 8, and 24 hours after endotoxin injection).

-

Cytokine Analysis: Measure the plasma concentrations of TNF-α, IL-6, and IL-8 using ELISA.[6]

-

Data Analysis: Compare the cytokine response curves and peak cytokine levels between the this compound and placebo groups.

Conclusion

This compound is a potent and selective inhibitor of p38 MAPK with well-documented anti-inflammatory properties. Its ability to suppress the production of key pro-inflammatory cytokines has been demonstrated in a range of in vitro and in vivo models, including a human experimental endotoxemia model. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other p38 MAPK inhibitors as potential therapeutic agents for inflammatory diseases. The detailed methodologies and quantitative data serve as a valuable resource for scientists and researchers in the field of inflammation and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Rheumatoid arthritis synovial fibroblasts produce a soluble form of the interleukin-7 receptor in response to pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib [frontiersin.org]

- 7. Experimental human endotoxemia: a model of the systemic inflammatory response syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]

RWJ-67657: A Technical Guide for Rheumatoid Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-67657 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the inflammatory cascade implicated in the pathogenesis of rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in the context of RA.

Mechanism of Action

This compound is a pyridinyl imidazole compound that competitively binds to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity. It demonstrates selectivity for the α and β isoforms of p38, with no significant activity against the γ and δ isoforms. The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which are central to the joint inflammation and destruction characteristic of rheumatoid arthritis. By inhibiting p38 MAPK, this compound effectively downregulates the production of these key inflammatory mediators.

Preclinical Data

The following tables summarize the quantitative data on the in vitro and in vivo effects of this compound.

In Vitro Kinase and Cytokine Inhibition

| Target | Assay System | IC50 (nM) | Reference |

| p38α | Recombinant enzyme | 1000 | [1][2] |

| p38β | Recombinant enzyme | 11000 | [1][2] |

| TNF-α release | LPS-stimulated human PBMCs | 3 | [3] |

| TNF-α release | SEB-stimulated human PBMCs | 13 | [3] |

| IL-1β release | In vitro assay | 11 | [1][2] |

LPS: Lipopolysaccharide; PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal enterotoxin B

Effects on Inflammatory Mediators in Rheumatoid Synovial Fibroblasts (RSF)

| Mediator | Stimulus | Concentration of this compound for Significant Inhibition | Reference |

| IL-6 (protein) | TNF-α and/or IL-1β | 0.1 µM | [4][5] |

| IL-8 (protein) | TNF-α and/or IL-1β | 0.1 µM | [4][5] |

| MMP-1 (protein) | TNF-α and/or IL-1β | 10 µM | [4][5] |

| MMP-3 (protein) | TNF-α and/or IL-1β | 1 µM | [4][5] |

| COX-2 (mRNA) | TNF-α and/or IL-1β | 0.01 µM | [4][5] |

TIMP-1 production was not inhibited by this compound.[4][5]

In Vivo Efficacy in Endotoxemia Models

| Animal Model | Dosage | Effect | Reference |

| LPS-injected mice | 50 mg/kg (oral) | 87% inhibition of TNF-α production | [3] |

| LPS-injected rats | 25 mg/kg (oral) | 91% inhibition of TNF-α production | [3] |

| Healthy human volunteers (endotoxemia model) | Maximum dosage | >90% reduction in peak serum levels of TNF-α, IL-6, and IL-8 | [6][7] |

Note: Despite the promising in vitro and endotoxemia model data, publicly available studies detailing the efficacy of this compound in preclinical animal models of rheumatoid arthritis, such as collagen-induced arthritis, are lacking.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in Rheumatoid Arthritis

The diagram below illustrates the central role of the p38 MAPK pathway in the inflammatory processes of rheumatoid arthritis and the point of intervention for this compound.

Caption: p38 MAPK signaling pathway in RA and inhibition by this compound.

Experimental Workflow: In Vitro Inhibition of Cytokine Production

This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound on cytokine production by rheumatoid synovial fibroblasts.

Caption: Workflow for in vitro evaluation of this compound.

Experimental Protocols

p38 Kinase Activity Assay (General Protocol)

This protocol describes a common method for determining the inhibitory activity of compounds like this compound on p38 kinase.

-

Reagents and Materials:

-

Recombinant active p38α or p38β enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP

-

Substrate (e.g., ATF2)

-

This compound (in DMSO)

-

Microplate (e.g., 96-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of the microplate.

-

Add the recombinant p38 kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

-